molecular formula C18H18ClFN4O B15114862 2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B15114862
M. Wt: 360.8 g/mol
InChI Key: LJKNVDMFPFPKDY-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolo[3,4-c]pyrrole structure, followed by the introduction of the pyrimidin-2-yl group and the 2-chloro-6-fluorophenyl group. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of aromatic and heterocyclic structures may impart desirable characteristics such as stability, reactivity, or electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure suggests it could interact with multiple targets, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one include other heterocyclic compounds with aromatic substituents. Examples might include:

  • 2-Chloro-6-(2-fluorophenoxy)pyrazine
  • Pyrimidinyl-substituted pyrroles
  • Fluorophenyl-substituted heterocycles

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18ClFN4O

Molecular Weight

360.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone

InChI

InChI=1S/C18H18ClFN4O/c19-15-3-1-4-16(20)14(15)7-17(25)23-8-12-10-24(11-13(12)9-23)18-21-5-2-6-22-18/h1-6,12-13H,7-11H2

InChI Key

LJKNVDMFPFPKDY-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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